![molecular formula C8H9NO4 B2671201 Methyl 5-amino-2,4-dihydroxy-benzoate CAS No. 1435323-67-3](/img/structure/B2671201.png)
Methyl 5-amino-2,4-dihydroxy-benzoate
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Overview
Description
“Methyl 5-amino-2,4-dihydroxy-benzoate” is a chemical compound with the molecular formula C8H9NO4 . It is available from suppliers such as eMolecules and Pharmablock .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-2,4-dihydroxy-benzoate” consists of a benzoate group attached to an amino group and two hydroxy groups . The molecular weight is 183.163 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-amino-2,4-dihydroxy-benzoate” are not available, similar compounds often undergo reactions such as hydrolysis, aminolysis, and trans-esterification .Scientific Research Applications
Antioxidant Properties
Methyl protocatechuate possesses antioxidant activity due to its ability to scavenge free radicals and protect cellular components from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting key mediators involved in the inflammatory response. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins. Its anti-inflammatory potential makes it a promising candidate for drug development .
Antibacterial and Antifungal Activities
Studies have highlighted the antimicrobial effects of methyl protocatechuate against both bacteria and fungi. It may serve as a natural alternative or adjunct to existing antimicrobial agents .
Antiviral Applications
While more research is needed, methyl protocatechuate has shown inhibitory effects against certain viruses. Investigations into its antiviral mechanisms and potential therapeutic applications are ongoing .
Metabolic Pathways and Biochemical Interactions
Understanding the metabolic fate of methyl protocatechuate is crucial. Researchers have explored its enzymatic transformations, metabolic pathways, and interactions with other cellular components. This knowledge informs drug metabolism studies and personalized medicine approaches .
Synthetic Chemistry and Drug Design
Methyl protocatechuate serves as a building block for designing novel compounds. Researchers have synthesized derivatives with modified functional groups to enhance specific properties. For instance, it has been used in the synthesis of anti-cancer drugs like Gefitinib .
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-2,4-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKJEDPAZXWTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2,4-dihydroxy-benzoate |
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